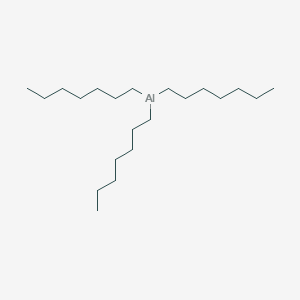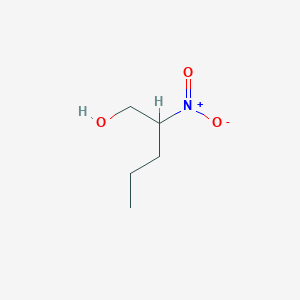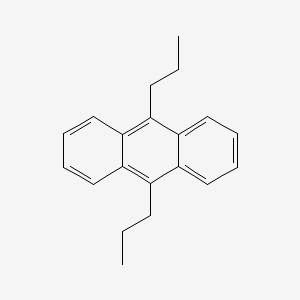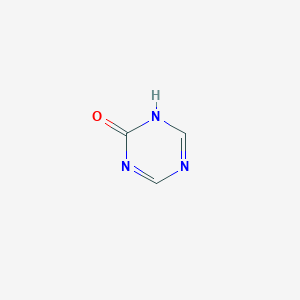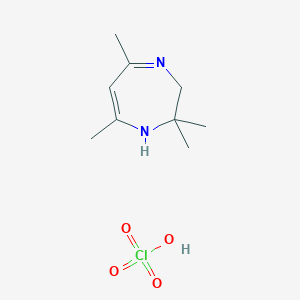![molecular formula C10H16N2O4 B14739838 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 2665-54-5](/img/structure/B14739838.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .
化学反应分析
Types of Reactions
1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it replaces a leaving group in a molecule.
Cycloaddition: It participates in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Cycloaddition: Reagents such as dienes and dienophiles are used. The reactions often require elevated temperatures and sometimes a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted amines.
Cycloaddition: The products are various cyclic compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学研究应用
1,4-diazabicyclo[2.2.2]octane has numerous applications in scientific research:
作用机制
1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .
List of Similar Compounds
- Quinuclidine
- Tropane
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)
属性
CAS 编号 |
2665-54-5 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8) |
InChI 键 |
IPSFGFNNXVTTLN-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


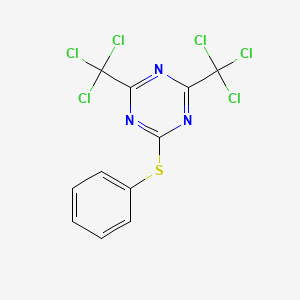
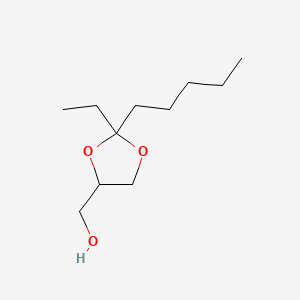
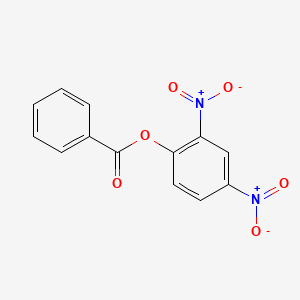
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

